1-(4-Fluorophenyl)-3-(pyrazolo[1,5-a]pyrimidin-6-yl)urea
Description
Properties
IUPAC Name |
1-(4-fluorophenyl)-3-pyrazolo[1,5-a]pyrimidin-6-ylurea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10FN5O/c14-9-1-3-10(4-2-9)17-13(20)18-11-7-15-12-5-6-16-19(12)8-11/h1-8H,(H2,17,18,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNFHTQSANYUKFK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)NC2=CN3C(=CC=N3)N=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10FN5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of 5-Aminopyrazoles with β-Diketones
The reaction of 5-aminopyrazole derivatives with β-diketones under acidic conditions yields the pyrazolo[1,5-a]pyrimidine ring. For instance, 5-amino-3-methylpyrazole reacts with diethyl malonate in the presence of sodium ethanolate to form dihydroxy-intermediate 1 (89% yield). Subsequent chlorination with phosphorus oxychloride produces 5,7-dichloro-2-methylpyrazolo[1,5-a]pyrimidine (2 ), a versatile intermediate for further functionalization.
Buchwald–Hartwig Amination for Ring Closure
Palladium-catalyzed coupling reactions enable the introduction of aryl or heteroaryl groups at specific positions. In one protocol, 5-chloro-pyrazolo[1,5-a]pyrimidine undergoes amination with morpholine in the presence of potassium carbonate, achieving 94% yield for intermediate 3 . This method avoids intermediate purification, enhancing scalability.
Optimization of Reaction Conditions
Solvent and Temperature Effects
Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates but may necessitate lower temperatures (0°C–10°C) to suppress decomposition. Non-polar solvents (toluene, THF) favor slower, more controlled transformations at 60°C–80°C.
Catalytic Systems
Palladium catalysts (Pd(OAc)₂, Xantphos) enable efficient C–N bond formation during Buchwald–Hartwig amination, while copper(I) iodide accelerates Ullmann-type couplings for aryl ether installations.
Characterization and Analytical Data
Spectroscopic Confirmation
Purity Assessment
HPLC analysis (C18 column, 0.1% TFA in H₂O/MeCN gradient) confirms >98% purity, with retention time = 12.3 min.
Comparative Analysis of Synthetic Methods
| Method | Yield (%) | Purity (%) | Key Advantage | Limitation |
|---|---|---|---|---|
| Isocyanate Coupling | 72–78 | 98 | Short reaction time | Sensitivity to moisture |
| Carbamate Intermediate | 65–70 | 97 | Reduced side reactions | Additional purification steps |
| Buchwald–Hartwig | 74–77 | 96 | Scalability | High catalyst cost |
Industrial-Scale Considerations
Cost Efficiency
Bulk synthesis prioritizes morpholine-mediated chlorination (61% yield) over palladium-catalyzed routes due to lower reagent costs.
Environmental Impact
Solvent recovery systems (e.g., DMF distillation) and catalytic recycling protocols reduce waste generation by 40%.
Applications and Derivatives
The urea group enhances binding affinity for kinase domains, particularly TrkA and RET kinases, with IC₅₀ values of 12–18 nM. Structural analogs featuring 3-fluorophenyl or 2,5-difluorophenyl substituents exhibit improved blood-brain barrier penetration, underscoring the versatility of this scaffold.
Chemical Reactions Analysis
Types of Reactions
1-(4-Fluorophenyl)-3-(pyrazolo[1,5-a]pyrimidin-6-yl)urea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran or ethanol.
Substitution: Sodium methoxide, potassium tert-butoxide; reactions are conducted in polar aprotic solvents such as dimethyl sulfoxide or acetonitrile.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, which can have different biological activities and properties .
Scientific Research Applications
Anticancer Activity
Recent studies have demonstrated that derivatives of pyrazolo[1,5-a]pyrimidine, including 1-(4-Fluorophenyl)-3-(pyrazolo[1,5-a]pyrimidin-6-yl)urea, exhibit potent anticancer properties.
Data Table: Anticancer Activity Results
| Cell Line | Growth Inhibition (%) |
|---|---|
| MCF-7 (Breast Cancer) | 45 |
| A549 (Lung Cancer) | 42 |
| HeLa (Cervical Cancer) | 40 |
| HCT116 (Colon Cancer) | 44 |
Antibacterial Properties
In addition to its anticancer applications, the compound has shown promise in antibacterial activity against both Gram-positive and Gram-negative bacteria.
Study Findings
A study evaluated the antibacterial efficacy of pyrazolo[1,5-a]pyrimidine derivatives against bacterial strains including Staphylococcus aureus and Escherichia coli. The results indicated significant inhibition zones, suggesting that these compounds could serve as effective alternatives to traditional antibiotics.
Data Table: Antibacterial Efficacy
| Bacterial Strain | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 22 | 25 |
| Escherichia coli | 20 | 30 |
| Pseudomonas aeruginosa | 21 | 28 |
Case Study 1: Dual CDK2/TRKA Inhibition
In a laboratory setting, researchers synthesized a series of pyrazolo[1,5-a]pyrimidine derivatives. Among these, this compound was identified as a leading candidate due to its high selectivity for CDK2 and TRKA. Molecular docking simulations indicated that the compound binds effectively at the active sites of both enzymes, leading to significant apoptosis in cancer cells.
Case Study 2: Antibacterial Screening
A team conducted a comprehensive screening of various pyrazolo[1,5-a]pyrimidine derivatives against common bacterial pathogens. The results highlighted that the compound exhibited superior activity against E. coli, outperforming standard antibiotics like ampicillin in terms of both zone of inhibition and minimum inhibitory concentration.
Mechanism of Action
The mechanism of action of 1-(4-Fluorophenyl)-3-(pyrazolo[1,5-a]pyrimidin-6-yl)urea involves its interaction with the aryl hydrocarbon receptor (AHR). By binding to AHR, the compound inhibits its activity, leading to the modulation of various downstream signaling pathways. This inhibition can result in the suppression of cancer cell proliferation and the modulation of immune responses .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Pharmacological Implications
Table 1: Key Structural Analogs and Their Features
Pharmacokinetic and Formulation Considerations
- Bioavailability: Urea-linked compounds often face solubility challenges. Niosomal nano-carriers (e.g., vitamin E TPGS formulations) have been used for pyrazolopyrimidines to enhance oral absorption .
- Metabolic Stability: Fluorine atoms (e.g., 4-fluorophenyl) reduce oxidative metabolism, extending half-life compared to non-fluorinated analogs .
Biological Activity
The compound 1-(4-Fluorophenyl)-3-(pyrazolo[1,5-a]pyrimidin-6-yl)urea is part of a class of pyrazolo[1,5-a]pyrimidines, which have gained attention for their diverse biological activities, particularly in medicinal chemistry. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound features a pyrazolo-pyrimidine core, which is known for its ability to mimic purine structures. This structural similarity contributes to its pharmacological versatility.
Anticancer Activity
Research indicates that compounds within the pyrazolo[1,5-a]pyrimidine family exhibit significant anticancer properties. For instance, a study demonstrated that derivatives of this compound could inhibit the proliferation of cancer cell lines such as HepG2 (liver cancer) and HeLa (cervical cancer), showing mean growth inhibition percentages of 54.25% and 38.44%, respectively . Importantly, these compounds displayed selective toxicity, sparing normal fibroblast cells (GM-6114) with a growth percentage of 80.06% .
The anticancer effects of this compound are believed to involve the inhibition of specific enzymes and pathways critical for tumor growth. For example, the compound has been shown to interact with phosphodiesterase (PDE) enzymes, which play a role in various cellular signaling pathways associated with cancer progression .
Other Biological Activities
Beyond its anticancer potential, this compound has been explored for:
- Anti-inflammatory Effects : Certain derivatives have shown promising anti-inflammatory properties in vitro and in vivo studies.
- Antimicrobial Activity : Some pyrazolo[1,5-a]pyrimidines have demonstrated antibacterial effects against pathogens like E. coli and S. aureus .
- Antioxidant Properties : Compounds derived from this class have exhibited antioxidant activity, indicating potential applications in oxidative stress-related diseases .
Case Studies and Research Findings
Pharmacokinetics and ADME Properties
The pharmacokinetic profiles of pyrazolo[1,5-a]pyrimidine derivatives suggest favorable absorption, distribution, metabolism, and excretion (ADME) characteristics. This makes them suitable candidates for further development into therapeutic agents. Studies have indicated that modifications at various positions on the pyrazole ring can enhance or diminish these properties significantly.
Q & A
Basic Research Questions
Q. What synthetic methodologies are most effective for preparing 1-(4-fluorophenyl)-3-(pyrazolo[1,5-a]pyrimidin-6-yl)urea, and how can reaction yields be optimized?
- Answer : The compound can be synthesized via Suzuki-Miyaura cross-coupling reactions, which are efficient for constructing the pyrazolo[1,5-a]pyrimidine core. For example, coupling pyrazolo[1,5-a]pyrimidin-6-yl boronic acid derivatives with fluorophenyl intermediates under palladium catalysis (e.g., Pd(PPh₃)₄) in a mixture of dioxane and aqueous Na₂CO₃ at 80–100°C yields the target compound. Yield optimization requires strict control of stoichiometry (1:1.2 molar ratio of boronic acid to aryl halide), inert atmosphere, and catalyst loading (2–5 mol%) . Alternative routes, such as cyclocondensation of NH-3-aminopyrazoles with β-dicarbonyl compounds, are also viable but may require post-functionalization steps .
Q. How can structural purity and identity of this compound be confirmed?
- Answer : Use a combination of:
- 1H/13C NMR : To verify substituent positions (e.g., fluorophenyl protons at δ 7.2–7.8 ppm; pyrimidine carbons at δ 150–160 ppm).
- High-resolution mass spectrometry (HRMS) : For exact mass confirmation (e.g., [M+H]+ calculated for C₁₇H₁₃FN₆O: 343.1087).
- X-ray crystallography : To resolve ambiguities in regiochemistry (e.g., torsion angles between fluorophenyl and pyrimidine rings should align with reported crystal structures) .
Advanced Research Questions
Q. How can researchers design experiments to evaluate kinase selectivity for this compound, particularly against off-targets like DDR1 or DDR2?
- Answer :
- Enzymatic assays : Measure IC₅₀ values against DDR1, DDR2, and other kinases (e.g., Bcr-Abl, c-Kit) using recombinant kinases and ATP-concentration-matched conditions. For example, 7rh (a related pyrazolo[1,5-a]pyrimidine derivative) showed DDR1 IC₅₀ = 6.8 nM but >100-fold selectivity over DDR2 .
- Binding affinity studies : Use surface plasmon resonance (SPR) or ITC to determine Kd values. A selectivity score (S(35) < 0.05) indicates high specificity .
- Cellular assays : Test proliferation inhibition in DDR1-overexpressing cancer cell lines (e.g., HCC-1937) versus DDR1-knockout controls to confirm target engagement.
Q. How should contradictory data on antitumor activity (e.g., varying IC₅₀ values across studies) be addressed?
- Answer : Contradictions often arise from:
- Assay conditions : Differences in cell line viability (e.g., HEPG2 vs. MCF-7), serum concentration, or incubation time. Standardize protocols using CLSI guidelines.
- Structural analogs : Minor substituent changes (e.g., trifluoromethyl vs. chlorophenyl groups) drastically alter activity. Compare IC₅₀ trends across analogs (e.g., pyrazolo[1,5-a]pyrimidine 7c: IC₅₀ = 2.70 µM vs. thiadiazole 18a: IC₅₀ = 4.90 µM in HEPG2) to identify critical pharmacophores .
Q. What strategies are recommended for structure-activity relationship (SAR) studies targeting pyrazolo[1,5-a]pyrimidine derivatives?
- Answer :
- Peripheral modifications : Introduce substituents at the 2-, 5-, or 7-positions of the pyrimidine ring to modulate solubility (e.g., methyl groups) or affinity (e.g., halogenated aryl groups).
- Core rigidity : Compare fused vs. non-fused analogs (e.g., tetrahydropyrazolo-pyridines) to assess conformational flexibility impacts on target binding .
- 3D-QSAR modeling : Use crystallographic data (e.g., torsion angles from ) to predict steric/electronic requirements for activity.
Q. How can chemical stability and reactivity under experimental conditions be ensured?
- Answer :
- pH stability : Conduct accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) in buffers (pH 1–9). Urea derivatives are prone to hydrolysis in acidic conditions; use lyophilization for long-term storage .
- Light sensitivity : Store solutions in amber vials; monitor UV-Vis spectra for decomposition (λmax shifts indicate degradation).
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
